molecular formula C5H6O B2653755 Pent-4-ynal CAS No. 18498-59-4

Pent-4-ynal

Cat. No. B2653755
CAS RN: 18498-59-4
M. Wt: 82.102
InChI Key: VWYVHZFRBJJWSM-UHFFFAOYSA-N
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Description

Pent-4-ynal is a chemical compound with the CAS Number: 18498-59-4 . Its molecular weight is 82.1 and its linear formula is C5H6O . It is stored in an inert atmosphere, under -20C . The physical form of Pent-4-ynal is liquid .


Molecular Structure Analysis

The Inchi Code of Pent-4-ynal is 1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of Pent-4-ynal.

It is shipped in a cold pack . Unfortunately, the search results do not provide more detailed information about the physical and chemical properties of Pent-4-ynal.

Scientific Research Applications

  • Catalytic Applications : Hoffman and Carreira (2011) described the use of pent-4-ynal in catalytic asymmetric intramolecular hydroacylation reactions. This process involved rhodium/phosphoramidite-alkene ligand complexes and was significant for the preparation of cyclopentanones, highlighting pent-4-ynal's utility in synthetic organic chemistry (Hoffman & Carreira, 2011).

  • Metabolic Studies : Research by Hiltunen et al. (1978) explored the metabolic effects of pent-4-ynal derivatives in isolated perfused rat hearts. They found that pent-4-ynal influenced oxygen consumption and glycolytic flux, providing insights into its effects on cellular metabolism (Hiltunen, Jauhonen, Savolainen, & Hassinen, 1978).

  • Tissue Permeability Research : Kipnis and Cori (1957) utilized a pentose-related compound in their study of tissue permeability, particularly focusing on sugar penetration and utilization in muscle tissues (Kipnis & Cori, 1957).

  • Chemical Structure Analysis : Ryan et al. (2018) conducted a study where they investigated the base-catalyzed condensation reaction involving pent-4-ynal derivatives. This research provided valuable data for understanding the chemical structure and reactions of such compounds (Ryan, Bedard, Baidilov, Tius, & Hudlický, 2018).

  • Analytical Chemistry : In the field of analytical chemistry, studies have been conducted using pent-4-ynal derivatives for sensitive and selective preconcentration of certain compounds. For example, Akkaya, Bozyiğit, and Bakırdere (2019) used stearic acid-coated magnetic nanoparticles for the preconcentration of compounds including pent-4-ynal derivatives (Akkaya, Bozyiğit, & Bakırdere, 2019).

  • Synthetic Methodology Development : Song et al. (2013) developed a novel synthetic methodology involving ynals, which includes pent-4-ynal. They reported a pyrrolidine-catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols, leading to the efficient synthesis of benzoxazoles (Song, Chen, Song, Zhang, Zhang, & Wang, 2013).

Safety And Hazards

Pent-4-ynal has a GHS07 pictogram . The signal word for Pent-4-ynal is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for Pent-4-ynal .

properties

IUPAC Name

pent-4-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVHZFRBJJWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-ynal

Citations

For This Compound
103
Citations
C Guo, X Lu - Tetrahedron letters, 1992 - Elsevier
… The introduction of hexadecyl group to pent-4-ynal(6) by n-C16H33MgBr gave heneicosyn-5-ol(l7). After protection of the hydroxyl group with THP, generation of the lithium …
Number of citations: 19 www.sciencedirect.com
X Moreau, V Coeffard, C Greck - Journal of organic chemistry, 2013 - agris.fao.org
… These are easily prepared through a synthetic strategy involving two key steps: organocatalyzed electrophilic amination of pent-4-ynal with dialkyl azodicarboxylate promoted by l-…
Number of citations: 0 agris.fao.org
S Bouvet, X Moreau, V Coeffard… - The Journal of Organic …, 2013 - ACS Publications
… These are easily prepared through a synthetic strategy involving two key steps: organocatalyzed electrophilic amination of pent-4-ynal with dialkyl azodicarboxylate promoted by l-…
Number of citations: 27 pubs.acs.org
C Liu, A Bolognani, L Song, L Van Meervelt… - Organic …, 2022 - ACS Publications
… In addition, substrates derived from pent-4-ynal or hex-5-ynal afforded the ampakine … bearing an electron-donating dimethyl group or derived from pent-4-ynal or hex-5-ynal yielded the …
Number of citations: 10 pubs.acs.org
VD Gvozdev, KN Shavrin, OM Nefedov - Russian Chemical Bulletin, 2013 - Springer
… Similar procedure was used to obtain 5 (4 fluorophenyl) 2,2 dimethylpent 4 ynal (1b), 2,2 dimethyl 5 (2 thienyl)pent 4 ynal (1c), 1 (3 phenylprop 2 ynyl)cyclohexanecarbaldehyde (1d), …
Number of citations: 8 link.springer.com
CS Subramaniam, PJ Thomas… - Journal of the …, 1979 - pubs.rsc.org
… Pent-4-ynal (7).-By the same procedure as for (Z), pent-4-yn-1-01 (6) (6.36 g) and pyridinium chlorochromate (24.22 g) gave the title compound (4.5 g, 72y0), vnlax. (film) 3 322, 2 137, 2 …
Number of citations: 9 pubs.rsc.org
BL Shaw, MC Whiting - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… The obvious route to (11) involves condensation of pent-4-ynal with malonic acid, followed by decarboxylation and coupling. Unfortunately the direct oxidation of pent-4yn-1-01 with …
Number of citations: 1 pubs.rsc.org
JT Rossiter, DC James - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… The oxime (7) was prepared from pent-4-ynal in good yield and was fully characterised. Reduction of the triple bond in compound (7) with hydrogen in the presence of Lindlar's catalyst …
Number of citations: 19 pubs.rsc.org
Y Hayashi, S Watanabe, Y Yasui, S Umemiya - ChemCatChem, 2015 - Wiley Online Library
… In reactions of isovaleraldehyde, 3-(p-methoxyphenylmethyl)propanal, and pent-4-ynal, the reaction was slow, but a higher loading of the catalyst (40 mol %) provided the product in …
X Tang, L Song, EV Van der Eycken - The Chemical Record, 2023 - Wiley Online Library
… Interestingly, Ugi-adducts derived from pent-4ynal or hex-5-ynal were well tolerated. Ugi-adducts derived from 2-(hydroxymethyl)benzoic acids were compatible with the reaction …
Number of citations: 4 onlinelibrary.wiley.com

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